(2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide
Description
This compound features a benzo[d]thiazole core substituted with a bromo group at position 6 and an ethyl group at position 3, forming a thiazol-2(3H)-ylidene scaffold. The acrylamide moiety is conjugated to a 5-nitrothiophen-2-yl group, introducing strong electron-withdrawing properties. The (2E,NE) stereochemistry suggests a planar, rigid structure conducive to π-π stacking and hydrogen bonding, which may enhance binding to biological targets.
Properties
IUPAC Name |
(E)-N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3-(5-nitrothiophen-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O3S2/c1-2-19-12-6-3-10(17)9-13(12)25-16(19)18-14(21)7-4-11-5-8-15(24-11)20(22)23/h3-9H,2H2,1H3/b7-4+,18-16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGWJVQSUBKBEH-LLKOIAAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,NE)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including cytotoxicity, antinociceptive properties, and mechanisms of action, supported by relevant data tables and findings from various studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound have been evaluated through various in vitro and in vivo studies. Key areas of focus include:
- Cytotoxicity
- Antinociceptive Effects
- Mechanisms of Action
Cytotoxicity
Research has demonstrated that derivatives of benzothiazole exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promise in inhibiting the proliferation of cancer cells through apoptosis induction.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
Antinociceptive Effects
The antinociceptive properties of the compound were assessed using various models of nociception. Studies indicate that it exhibits a dose-dependent analgesic effect.
The analgesic effect appears to be mediated through multiple pathways, including the serotoninergic system, rather than opioid pathways, as indicated by insensitivity to naloxone.
Table 2: Antinociceptive Activity
Case Studies
A notable study investigated the compound's effects on pain management in animal models. The results indicated significant pain relief comparable to standard analgesics but with a different mechanism of action.
Case Study Summary
- Objective : To evaluate the pain-relieving effects in chronic pain models.
- Findings : The compound significantly reduced pain behaviors without causing sedation or muscle relaxation, suggesting a favorable side effect profile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle and Substituent Variations
Benzo[d]thiazole Derivatives
- Target Compound : Features a 6-bromo-3-ethylbenzo[d]thiazole core. Bromo and ethyl groups likely enhance lipophilicity and steric bulk.
- Analog 1 : (2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide ()
- Substituents: Chloro (electron-withdrawing) at position 6; 2-methoxyethyl (polar, flexible) at position 3.
- Key Difference: Nitrophenyl vs. nitrothiophene in the acrylamide side chain. The thiophene’s sulfur atom may improve bioavailability.
Thiazole and Thiadiazole Derivatives
- Analog 2: N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) () Core: Thiadiazole with dimethylamino-acryloyl and benzamide groups. Key Difference: Thiadiazole’s smaller ring size reduces steric hindrance compared to benzo[d]thiazole.
Acrylamide Side Chain Modifications
Physicochemical Properties
Research Findings and Trends
- Synthetic Yields : Compounds with nitro groups (e.g., 5112 in ) often require rigorous purification, leading to moderate yields (71–82%) .
- Spectral Consistency : IR and NMR data across analogs () validate the integrity of acrylamide and heterocyclic moieties.
- Thermal Stability : Higher melting points in nitro-containing compounds (e.g., 4g at 200°C) suggest strong intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
